Ortho-Chloro Conformational and Electronic Uniqueness
The presence of an ortho-chloro substituent on the 3-phenyl ring of 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-thiol introduces steric hindrance that restricts free rotation of the aryl group relative to the oxadiazole core, a conformational constraint absent in the unsubstituted 3-phenyl analog (CAS 23152-97-8). This restriction is evidenced by a higher computed rotational energy barrier and distinct preferred dihedral angles in molecular mechanics calculations [1]. In the context of 3-aryl-1,2,4-oxadiazole SAR, ortho-substitution has been shown to modulate biological activity; for instance, in a series of 3-aryl-5-thiocyanatomethyl-1,2,4-oxadiazoles, the ortho-chloro derivative (4b, R1=Cl, R2=R3=H) exhibited an IC50 of 4.5 μM against L. donovani amastigotes, while the unsubstituted phenyl analog was not reported as active at comparable concentrations, highlighting the critical role of ortho-chloro substitution for potency in this chemotype [2].
| Evidence Dimension | Conformational restriction and electronic effect on biological activity |
|---|---|
| Target Compound Data | Ortho-chloro substitution; predicted to restrict aryl rotation and alter electron density at oxadiazole core |
| Comparator Or Baseline | 3-Phenyl-1,2,4-oxadiazole-5-thiol (unsubstituted phenyl analog; CAS 23152-97-8) |
| Quantified Difference | Qualitative: ortho-Cl introduces steric hindrance and electron-withdrawing effect absent in unsubstituted analog; in related 5-thiocyanatomethyl series, ortho-Cl derivative showed IC50 = 4.5 μM against L. donovani |
| Conditions | Structural analysis and computational modeling; in vitro antiparasitic assay for structurally related compounds |
Why This Matters
This structural feature cannot be replicated by unsubstituted phenyl analogs, making 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-thiol a non-fungible building block for SAR exploration and lead optimization programs.
- [1] PubChem. 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol Compound Summary. CID 62957223. Computed Properties. Accessed 2026. View Source
- [2] Cottrell DM, Capers J, Salem MM, DeLuca-Fradley K, Croft SL, Werbovetz KA. Antikinetoplastid activity of 3-aryl-5-thiocyanatomethyl-1,2,4-oxadiazoles. Bioorg Med Chem. 2004;12(11):2815-2824. View Source
